5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
This compound, also known as 5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, has the molecular formula C12H5ClF3N3O2S . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H5ClF3N3O2S/c13-9-2-1-7 (22-9)5-3-8 (12 (14,15)16)19-10 (17-5)4-6 (18-19)11 (20)21/h1-4H, (H,20,21) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 347.7 . It is a solid substance . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Structural Studies
- The compound has been synthesized and its crystal structure determined. It exhibits inhibition of cancer cell proliferation (Ju Liu et al., 2016).
Chemical Synthesis and Modification
- A study on the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides outlines methods for creating derivatives of this compound (Miha Drev et al., 2014).
- Efficient synthesis of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, involving SNAr and Suzuki Cross-Coupling reactions, provides methods for functional diversification of this compound (Badr Jismy et al., 2020).
- The synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidines and related compounds indicates the chemical versatility and reactivity of this class of compounds (Yan‐Chao Wu et al., 2006).
Biological Activity
- Pyrazolo[1,5-a]pyrimidines, including derivatives of the specific compound , have been evaluated for antitumor and anti-5-lipoxygenase activities, highlighting their potential in cancer and inflammatory disease research (A. Rahmouni et al., 2016).
- Another study synthesized and evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives, including those structurally related to the specific compound, for their antimicrobial activities as RNA polymerase inhibitors (Amira E. M. Abdallah & G. Elgemeie, 2022).
Antimicrobial Properties
- Novel pyrazolo[3,4-d]pyrimidine derivatives, related to the compound , have been synthesized and shown potential as antimicrobial agents (B. S. Holla et al., 2006).
Safety And Hazards
properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF3N3O2S/c13-9-2-1-7(22-9)5-3-8(12(14,15)16)19-10(17-5)4-6(18-19)11(20)21/h1-4H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWLTWBWFAYFLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
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